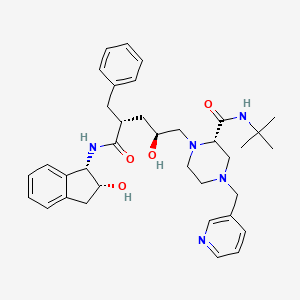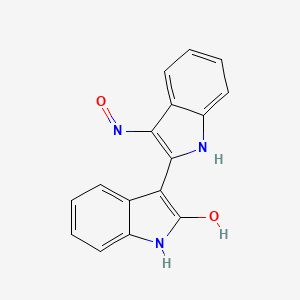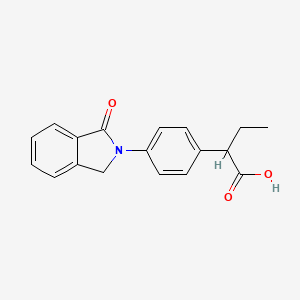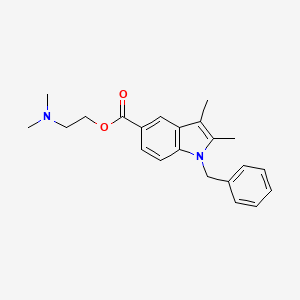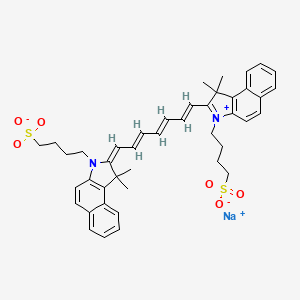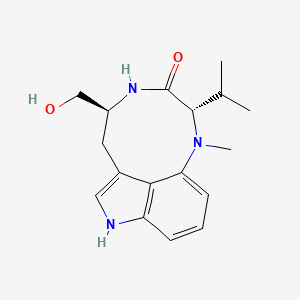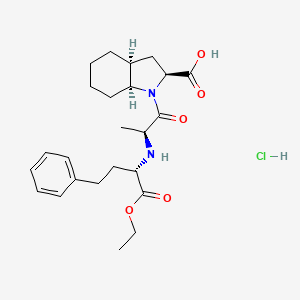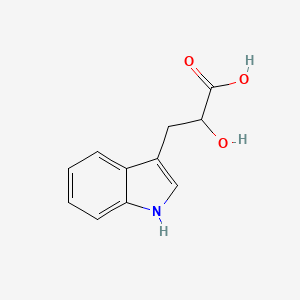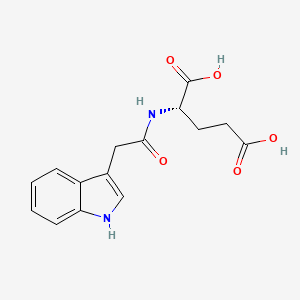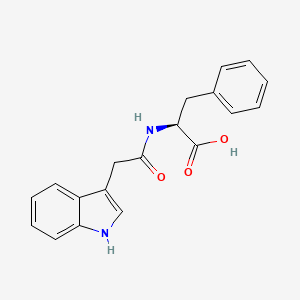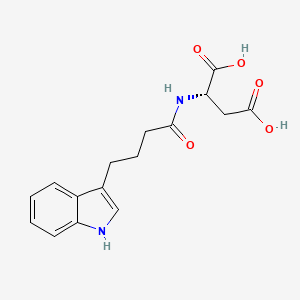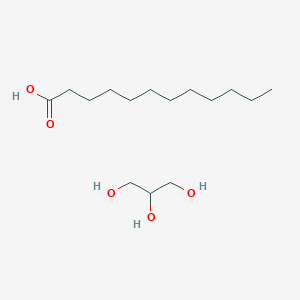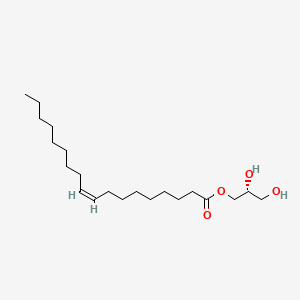
InS3-54-A18
Übersicht
Beschreibung
inS3-54-A18: ist ein potenter Inhibitor des Signaltransduktors und Aktivators der Transkription 3 (STAT3). Es hat signifikante Antikrebswirkungen gezeigt, indem es selektiv die Bindung von STAT3 an DNA gegenüber STAT1 hemmt . Diese Verbindung wurde aufgrund ihrer Fähigkeit, Apoptose zu induzieren und die Migration und Invasion von Krebszellen zu reduzieren, umfassend auf ihr Potenzial in der Krebsbehandlung untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit fortschrittlichen organischen Synthesetechniken synthetisiert wird, einschließlich der Verwendung spezifischer Katalysatoren und Reagenzien, um eine hohe Reinheit und Ausbeute zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt unter strengen Qualitätskontrollmaßnahmen, um Konsistenz und Reinheit zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie. Das Endprodukt wird strengen Tests unterzogen, um seine chemische Struktur und Reinheit zu bestätigen .
Wissenschaftliche Forschungsanwendungen
inS3-54-A18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the STAT3 signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of STAT3 inhibition on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit constitutive activation of STAT3.
Wirkmechanismus
Target of Action
The primary target of inS3-54-A18 is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a central transcription factor that is activated by phosphorylation of a conserved tyrosine residue in response to extracellular cytokines and growth factors . It plays important roles in multiple aspects of cancer aggressiveness, including migration, invasion, survival, self-renewal, angiogenesis, and tumor cell immune evasion .
Mode of Action
This compound binds directly to the DNA-binding domain (DBD) of STAT3 . This binding inhibits the DNA-binding activity of STAT3 both in vitro and in situ .
Biochemical Pathways
By inhibiting the DNA-binding activity of STAT3, this compound effectively suppresses the constitutive and interleukin-6-stimulated expression of STAT3 downstream target genes . These target genes are important for proliferation, survival, migration, invasion, angiogenesis, and immune evasion .
Result of Action
The inhibition of STAT3’s DNA-binding activity by this compound leads to a reduction in the expression of STAT3 downstream target genes . This results in the suppression of cancer cell proliferation, migration, and invasion . Furthermore, this compound effectively inhibits lung xenograft tumor growth and metastasis .
Action Environment
It is known that the effectiveness of stat3 inhibitors can be influenced by the presence of extracellular cytokines and growth factors, which can activate stat3 .
Biochemische Analyse
Biochemical Properties
inS3-54-A18 selectively inhibits the binding of STAT3 to DNA without affecting the activation and dimerization of STAT3 . It inhibits the expression of STAT3 downstream target genes and STAT3 binding to chromatin in situ .
Cellular Effects
This compound has been shown to induce apoptosis in, and reduce migration and invasion of, A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 cells . It effectively inhibits the constitutive and interleukin-6-stimulated expression of STAT3 downstream target genes .
Molecular Mechanism
This compound binds directly to the DNA-binding domain (DBD) of STAT3, inhibiting its DNA-binding activity both in vitro and in situ . This results in the inhibition of the expression of STAT3 downstream target genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of inS3-54-A18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound is carried out under strict quality control measures to ensure consistency and purity. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous testing to confirm its chemical structure and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: inS3-54-A18 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen zu halogenierten Derivaten führen, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :
Chemie: Wird als Werkzeugverbindung verwendet, um den STAT3-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der STAT3-Inhibition auf Zellproliferation, Migration und Invasion zu untersuchen.
Medizin: Wird als potenzielles Therapeutikum für die Behandlung von Krebsarten untersucht, die eine konstitutive Aktivierung von STAT3 aufweisen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die DNA-Bindungsaktivität von STAT3 hemmt. Es bindet direkt an die DNA-Bindungsdomäne (DBD) von STAT3 und verhindert so seine Interaktion mit Ziel-DNA-Sequenzen. Diese Hemmung stört die Transkription von STAT3-Zielgenen, was zu einer reduzierten Zellproliferation, Migration und Invasion führt . Die Verbindung beeinflusst weder die Aktivierung noch die Dimerisierung von STAT3, wodurch sie hochspezifisch für die DNA-Bindungsaktivität von STAT3 ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Spezifität für die DNA-Bindungsdomäne von STAT3, was Off-Target-Effekte minimiert und sein therapeutisches Potenzial erhöht. Im Gegensatz zu anderen STAT3-Inhibitoren, die auf die SH2-Domäne abzielen, bietet this compound einen neuartigen Ansatz zur Hemmung der STAT3-Aktivität, indem es direkt in seine DNA-Bindungsfähigkeit eingreift .
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


